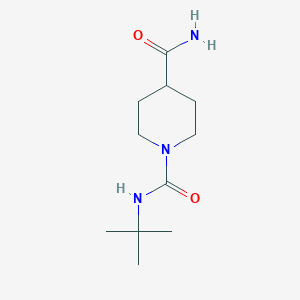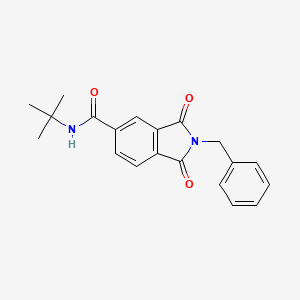![molecular formula C24H24N2O4 B5779002 N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, commonly known as DPCIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPCIM belongs to the class of carboximidamides and is synthesized using a specific method.
作用機序
The mechanism of action of DPCIM is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. In cancer cells, DPCIM has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In Alzheimer's disease, DPCIM has been shown to inhibit the formation of beta-amyloid plaques, which are believed to be a major contributor to the disease.
Biochemical and Physiological Effects:
DPCIM has been shown to have several biochemical and physiological effects. In cancer cells, DPCIM has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, DPCIM has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In herbicidal applications, DPCIM has been shown to selectively inhibit the growth of weeds without affecting the growth of crops.
実験室実験の利点と制限
One of the major advantages of using DPCIM in lab experiments is its specificity towards certain enzymes and proteins, making it a valuable tool for studying cellular processes. However, one of the limitations of using DPCIM is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for research on DPCIM. One area of research could be to further investigate its potential use in treating Alzheimer's disease and Parkinson's disease. Another area of research could be to study its potential use as a building block for the construction of molecular machines. Additionally, further research could be conducted to optimize the synthesis method of DPCIM and to investigate its potential use in other fields such as catalysis and materials science.
Conclusion:
In conclusion, DPCIM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DPCIM involves a specific method, and it has been studied for its potential use in medicine, agriculture, and materials science. DPCIM acts by inhibiting specific enzymes and proteins involved in various cellular processes and has several biochemical and physiological effects. Although DPCIM has advantages for lab experiments, its potential toxicity is a limitation. There are several future directions for research on DPCIM, which could lead to new discoveries and applications.
合成法
The synthesis of DPCIM involves the reaction between 3,4-dimethoxybenzoic acid and 3,3-diphenylpropanoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform and is followed by the addition of ammonium hydroxide. The final product is obtained after purification by recrystallization.
科学的研究の応用
DPCIM has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DPCIM has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, DPCIM has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds. In materials science, DPCIM has been studied for its potential use in the synthesis of polymers and as a building block for the construction of molecular machines.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-21-14-13-19(15-22(21)29-2)24(25)26-30-23(27)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,16H2,1-2H3,(H2,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZDWHBCSUXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 3,3-diphenylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)